molecular formula C5H7F3O B012686 4,5,5-Trifluoropent-4-en-1-ol CAS No. 109993-33-1

4,5,5-Trifluoropent-4-en-1-ol

Cat. No.: B012686
CAS No.: 109993-33-1
M. Wt: 140.1 g/mol
InChI Key: FQJKNDRBOYATRC-UHFFFAOYSA-N
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Description

4,5,5-Trifluoropent-4-en-1-ol (CAS: 109993-33-1) is a high-purity fluorinated building block of significant interest in advanced organic and agrochemical research. With a molecular formula of C5H7F3O and a molecular weight of 140.105 g/mol, this compound is characterized by a terminal alcohol and a unique 4,5,5-trifluoropentenyl chain, making it a versatile intermediate for synthesizing more complex molecules. Research Value & Applications: The primary research value of this compound lies in its role as a key synthon in the design and development of novel active ingredients. The strategic incorporation of fluorine atoms can dramatically alter a molecule's properties, such as its metabolic stability, lipophilicity, and binding affinity. Specifically, this compound serves as a critical precursor in the exploration of new nematicides and agrochemicals, following the established trend where similar trifluorobutene and pentene derivatives have demonstrated high biological activity . The terminal hydroxy group offers a readily available handle for further chemical transformations, including esterification, etherification, or oxidation, allowing researchers to build diverse compound libraries for structure-activity relationship (SAR) studies. Specifications & Safety: This product is supplied with a minimum purity of 95% . Its boiling point is recorded at 48 °C at 10 mmHg . Researchers should note the following hazard statements: H227 (Flammable liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Note: This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Proper personal protective equipment (PPE) and laboratory handling procedures must be observed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,5-trifluoropent-4-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O/c6-4(5(7)8)2-1-3-9/h9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJKNDRBOYATRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=C(F)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380716
Record name 4,5,5-trifluoropent-4-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109993-33-1
Record name 4,5,5-trifluoropent-4-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,5-Trifluoro-4-penten-1-ol
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Synthesis and Manufacturing

The synthesis of 4,5,5-Trifluoropent-4-en-1-ol is not widely detailed in common chemical literature, suggesting it is a specialty chemical. However, general synthetic strategies for creating fluorinated alkenols can be inferred. One plausible route could involve the reduction of a corresponding carboxylic acid or ester, such as 4,5,5-trifluoropent-4-enoic acid.

Another potential synthetic pathway could start from a non-fluorinated precursor like 4-penten-1-ol. medchemexpress.com This would involve the selective addition of fluorine across the double bond, a process that can be challenging and often requires specialized fluorinating agents and carefully controlled reaction conditions.

A related synthesis described in the literature is the preparation of 4,5,5-trifluoropent-4-enoyl chloride from 4,5,5-trifluoropent-4-enoic acid using oxalyl chloride and a catalytic amount of dimethylformamide (DMF). nyxxb.cn This suggests that the parent carboxylic acid is a key intermediate that could potentially be reduced to form this compound.

Physical and Chemical Properties

4,5,5-Trifluoropent-4-en-1-ol is a liquid at room temperature. windows.net The trifluoromethyl group significantly influences its properties compared to its non-fluorinated analog, 4-penten-1-ol.

Interactive Data Table of Physical Properties:

PropertyValue
Molecular Formula C₅H₇F₃O
Molecular Weight 140.10 g/mol
Physical State Liquid
CAS Number 109993-33-1

Data sourced from multiple references. scbt.comsynquestlabs.com001chemical.com

Advanced Spectroscopic and Analytical Characterization of 4,5,5 Trifluoropent 4 En 1 Ol

Use as a Chemical Intermediate

The primary application of 4,5,5-Trifluoropent-4-en-1-ol appears to be as a chemical intermediate or building block in organic synthesis. Its bifunctional nature allows for a variety of chemical transformations. The hydroxyl group can be converted into other functional groups or used as a point of attachment for other molecules. The trifluorovinyl group can participate in various addition and polymerization reactions.

<sup>13</sup>C NMR Analysis

Research Findings

Research into the derivatives of the closely related 4,5,5-trifluoropent-4-enoic acid has shown promising results in the field of agrochemicals. Specifically, a series of novel 4,5,5-trifluoropent-4-enamide derivatives were synthesized and evaluated for their nematicidal activity against plant-parasitic nematodes. nyxxb.cn The synthesis of these amides started from 4,5,5-trifluoropent-4-enoic acid, which was first converted to the corresponding acyl chloride. nyxxb.cn This acyl chloride was then reacted with various amines to produce the final amide compounds. nyxxb.cn Some of these derivatives exhibited significant nematicidal activity, suggesting potential for development as agricultural pest control agents. nyxxb.cn Given that this compound can be derived from the same carboxylic acid, it represents a related building block for accessing similar fluorinated structures.

Applications in Organic Synthesis

The unique combination of a hydroxyl group and a trifluorovinyl group makes 4,5,5-Trifluoropent-4-en-1-ol a useful synthon, or building block, in organic synthesis.

Introduction of Fluorine : It serves as a precursor for introducing the trifluorovinyl group into larger, more complex molecules. Fluorinated compounds are of significant interest in medicinal chemistry and materials science due to their unique properties.

Synthesis of Heterocycles : The hydroxyl group can be converted into other functional groups, which can then participate in cyclization reactions to form various heterocyclic compounds.

Precursor to Bioactive Molecules : While no specific applications in the synthesis of pharmaceuticals are documented for this exact compound, its derivatives have shown biological activity. For example, amides derived from the corresponding carboxylic acid, 4,5,5-trifluoropent-4-enoic acid, have been synthesized and investigated for their nematicidal activity against plant-parasitic nematodes. nyxxb.cn This suggests that this compound could be a valuable starting material for the development of new agrochemicals.

Q & A

How can the synthesis of 4,5,5-Trifluoropent-4-en-1-ol be optimized to improve yield and purity?

Basic Research Question
Optimization involves systematic adjustments to reaction parameters. For fluorinated alcohols like this compound, key factors include:

  • Catalyst selection : Use transition-metal catalysts (e.g., Pd or Ni) to enhance regioselectivity in fluorination steps.
  • Temperature control : Maintain low temperatures (e.g., –20°C to 0°C) during fluorination to minimize side reactions, as fluorinated intermediates are often thermally labile .
  • Purification : Employ column chromatography with fluorinated stationary phases (e.g., C18 silica) to separate polar byproducts. Validate purity via GC-MS or HPLC .

What computational methods are effective in predicting the reactivity of this compound in nucleophilic reactions?

Advanced Research Question
Hybrid quantum mechanics/molecular mechanics (QM/MM) models are recommended:

  • Reactivity mapping : Use density functional theory (DFT) at the B3LYP/6-31G* level to model electron density around the trifluoromethyl group and double bond, identifying electrophilic hotspots .
  • Solvent effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions, as fluorine’s electronegativity significantly alters reaction pathways in polar solvents like DMF or THF .
  • Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) to resolve discrepancies .

What spectroscopic techniques are most reliable for characterizing this compound?

Basic Research Question
A multi-technique approach is critical:

  • NMR : ¹⁹F NMR (470 MHz) resolves trifluoromethyl splitting patterns (δ –60 to –80 ppm). ¹H NMR identifies allylic protons near the double bond (δ 4.5–5.5 ppm) .
  • IR : Stretching frequencies for C-F bonds (1000–1400 cm⁻¹) and hydroxyl groups (3200–3600 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS detects isotopic patterns for fluorine (m/z 19), ensuring molecular formula accuracy .

How can discrepancies between experimental and computational data regarding the compound’s stability be resolved?

Advanced Research Question
Divergence often stems from methodological assumptions:

  • Experimental calibration : Use differential scanning calorimetry (DSC) to measure thermal decomposition temperatures, comparing them with DFT-predicted activation energies .
  • Error analysis : Apply Monte Carlo simulations to quantify uncertainty in computational parameters (e.g., basis set choice or solvation models) .
  • Hybrid validation : Combine molecular dynamics (MD) simulations with accelerated stability testing (40–60°C, 75% RH) to assess degradation pathways under varied conditions .

What are the recommended storage conditions to maintain the compound’s stability?

Basic Research Question
Fluorinated alcohols require stringent storage protocols:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the double bond .
  • Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the hydroxyl group .
  • Container material : Prefer PTFE-lined caps to minimize leaching of contaminants .

What is the mechanistic role of the trifluoromethyl group in the compound’s electrophilic addition reactions?

Advanced Research Question
The –CF₃ group exhibits dual electronic effects:

  • Electron-withdrawing effect : Stabilizes carbocation intermediates during protonation of the double bond, directing addition to the β-position (Markovnikov selectivity) .
  • Steric hindrance : Fluorine’s van der Waals radius (1.47 Å) impedes nucleophilic attack on the γ-carbon, as shown in kinetic isotope effect (KIE) studies .
  • Synergistic interactions : Computational models reveal hyperconjugation between C-F σ* orbitals and the adjacent double bond, altering transition-state geometries .

How can researchers design experiments to resolve contradictory data on the compound’s solubility in aqueous vs. organic solvents?

Advanced Research Question
Adopt a phase-diagram approach:

  • Ternary systems : Measure solubility in solvent mixtures (e.g., water/ethanol/heptane) using cloud-point titration .
  • Hansen parameters : Calculate solubility parameters (δD, δP, δH) to predict compatibility with solvents like DCM (δ = 20.3 MPa¹/²) or acetone (δ = 20.0 MPa¹/²) .
  • Molecular dynamics : Simulate solvent-shell structures around the hydroxyl and trifluoromethyl groups to identify preferential solvation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,5-Trifluoropent-4-en-1-ol
Reactant of Route 2
4,5,5-Trifluoropent-4-en-1-ol

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